(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

説明

Molecular Composition and Stereochemical Configuration

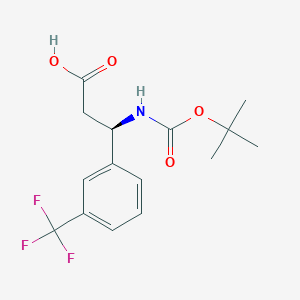

The molecular composition of (R)-tert-butoxycarbonyl-3-(trifluoromethyl)-β-phenylalanine-OH encompasses a molecular formula of C₁₅H₁₈F₃NO₄ with a molecular weight of 333.30 g/mol. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid, reflecting its complex stereochemical architecture. The stereochemical configuration centers on the R-configuration at the β-carbon position, which establishes the absolute stereochemistry of the amino acid backbone.

The compound exists in two distinct regioisomeric forms based on the position of the trifluoromethyl substituent on the phenyl ring. The para-substituted isomer carries the Chemical Abstracts Service registry number 501015-19-6, while the meta-substituted variant is assigned 501015-18-5. This positional isomerism significantly influences the molecular properties and reactivity patterns of the respective compounds. The simplified molecular-input line-entry system representation for the meta-substituted isomer is CC(C)(C)OC(=O)NC@Hc1cccc(c1)C(F)(F)F, clearly delineating the stereochemical arrangement and functional group connectivity.

The three-dimensional molecular architecture reveals critical conformational preferences that arise from the interplay between the bulky tert-butoxycarbonyl group, the electronegative trifluoromethyl substituent, and the aromatic phenyl ring system. Crystallographic analyses of related trifluoromethyl-substituted compounds demonstrate that the trifluoromethyl group exhibits specific orientational preferences relative to the aromatic plane, with ortho-positioned trifluoromethyl groups showing reduced conformational disorder compared to meta or para positions. The R-stereochemical configuration at the β-carbon creates a defined spatial arrangement that influences both the compound's reactivity and its potential for incorporation into peptide structures.

Conformational Dynamics of the Trifluoromethyl Substituent

The conformational dynamics of the trifluoromethyl substituent in (R)-tert-butoxycarbonyl-3-(trifluoromethyl)-β-phenylalanine-OH exhibit fascinating complexity that significantly impacts the compound's overall molecular behavior. Computational studies on related trifluoromethyl-substituted aromatic systems reveal that the rotation barrier for trifluoromethyl groups attached to aromatic rings is relatively low in isolated molecules, with calculated values of approximately 0.40 kcal/mol for similar phenanthrene derivatives. However, the conformational landscape becomes substantially more complex when intermolecular interactions and crystal packing forces are considered.

The trifluoromethyl group's conformational preferences are governed by a delicate balance of electronic and steric factors. In the context of aromatic substitution, the trifluoromethyl group demonstrates minimal π-electron donation capability compared to other substituents, exhibiting the lowest π-electron-donating ability in carbocation stabilization studies. This electronic characteristic directly influences the rotational dynamics and preferred orientations of the trifluoromethyl group relative to the aromatic ring plane. The three fluorine atoms create a pseudo-tetrahedral geometry around the carbon center, with C-F bond lengths typically longer than C-H bonds in methyl groups, partially compensating for the larger van der Waals radii of fluorine atoms.

Experimental evidence from nuclear magnetic resonance relaxation studies demonstrates that trifluoromethyl rotation barriers can increase dramatically in crystalline environments. For 3-(trifluoromethyl)phenanthrene, the calculated rotation barrier increases from 0.40 kcal/mol in the isolated molecule to 2.6 kcal/mol in a 13-molecule crystal cluster. This substantial increase indicates that intermolecular interactions, particularly between nearest neighbor trifluoromethyl groups, contribute approximately 75% of the total rotation barrier in solid-state environments. Such cooperative reorientation effects likely play important roles in the conformational dynamics of (R)-tert-butoxycarbonyl-3-(trifluoromethyl)-β-phenylalanine-OH in crystalline or aggregated states.

The conformational behavior of trifluoromethyl-substituted proline derivatives provides additional insights into the dynamics of fluorinated amino acid systems. Studies on 4-(trifluoromethyl)prolines reveal that the trifluoromethyl substituent preferentially adopts equatorial orientations, minimizing steric interactions with the ring system. However, minor conformations with axial trifluoromethyl orientations exist and contribute to the overall conformational equilibrium. These findings suggest that (R)-tert-butoxycarbonyl-3-(trifluoromethyl)-β-phenylalanine-OH likely exhibits similar conformational flexibility, with the trifluoromethyl group sampling multiple orientations relative to the phenyl ring and amino acid backbone.

Electronic Effects of the tert-Butoxycarbonyl Protecting Group

The tert-butoxycarbonyl protecting group in (R)-tert-butoxycarbonyl-3-(trifluoromethyl)-β-phenylalanine-OH exerts profound electronic effects that fundamentally alter the compound's reactivity and stability characteristics. The tert-butoxycarbonyl functionality combines the steric bulk of the tert-butyl group with the electron-withdrawing nature of the carbonyl system, creating a protecting group that is simultaneously stable under basic conditions and labile under acidic treatment. The electronic deactivation of the carbonyl carbon results from both the electron-donating tert-butyl group and resonance stabilization within the carbonate ester system.

The stability of the tert-butoxycarbonyl group toward nucleophilic attack varies dramatically depending on the electronic environment of the protected substrate. When attached to amino groups in neutral environments, the tert-butoxycarbonyl group demonstrates remarkable resistance to nucleophilic reagents, including strong bases such as 75% piperidine in dichloromethane or 1 N sodium hydroxide in tetrahydrofuran. However, when the tert-butoxycarbonyl group is attached to phenolic systems, particularly those bearing electron-withdrawing substituents, the stability profile changes significantly. The presence of electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The electronic influence of the trifluoromethyl substituent in (R)-tert-butoxycarbonyl-3-(trifluoromethyl)-β-phenylalanine-OH likely affects the stability of the tert-butoxycarbonyl protecting group through inductive and field effects. The trifluoromethyl group ranks among the most electron-withdrawing substituents, with Hammett σₚ⁺ values of +0.612 for para-substitution. This strong electron-withdrawing character can be transmitted through the aromatic ring system and potentially influence the electronic density at the amino acid backbone. The resulting electronic perturbation may modulate the basicity of the amino group and alter the stability of the tert-butoxycarbonyl protecting group under various reaction conditions.

Comparative studies of tert-butoxycarbonyl deprotection reveal that electron-withdrawing substituents significantly enhance the base-lability of the protecting group. For example, methyl 4-tert-butoxycarbonyloxybenzoate requires only 1% piperidine in dichloromethane for complete deprotection, compared to much harsher conditions required for electron-rich phenolic systems. This enhanced lability results from the stabilization of the intermediate phenoxide anion by the electron-withdrawing carbonyl group. Similar electronic effects may operate in (R)-tert-butoxycarbonyl-3-(trifluoromethyl)-β-phenylalanine-OH, where the trifluoromethyl substituent could modulate the protecting group's stability through long-range electronic effects.

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKLBXIBSSZUID-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375875 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-18-5 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chiral Auxiliary Alkylation Route

One established method for preparing fluorinated beta-phenylalanines involves the alkylation of chiral auxiliaries attached to beta-amino acid precursors. For example, alkylation of beta-amino acid derivatives with trifluoromethyl-substituted aryl groups is performed using strong bases such as n-butyllithium in tetrahydrofuran (THF) at low temperatures (−78 °C). This method allows for the introduction of the trifluoromethyl group at the 3-position of the phenyl ring while maintaining stereochemical control.

Erlenmeyer Azalactone Method

Another stereoselective synthesis involves the Erlenmeyer azalactone route:

- A multicomponent reaction between an aldehyde bearing the trifluoromethyl substituent, acetylglycine, and acetic anhydride forms an azalactone intermediate.

- Basic hydrolysis of the azalactone yields a racemic difluorinated phenylalanine derivative.

- Enzymatic resolution using proteases (e.g., from Bacillus species) selectively hydrolyzes one enantiomer, providing (R)- or (S)-N-acetyl amino acid derivatives with enantiomeric excess greater than 99.5%.

- Catalytic hydrogenation of these intermediates can further refine stereochemical purity.

Transition-Metal Catalyzed Asymmetric Hydrogenation

- The synthesis of chiral fluorinated phenylalanines can also be achieved via asymmetric hydrogenation of α-amidocinnamic acid derivatives.

- For instance, reacting 3-bromo-4-fluorobenzaldehyde with N-acetylglycine produces an α-amidocinnamic acid intermediate.

- Using palladium or rhodium catalysts with chiral ferrocene-based ligands (e.g., Me-BoPhoz) enables asymmetric hydrogenation to yield enantiomerically enriched phenylalanine derivatives.

- Enzymatic hydrolysis with acylases under mild conditions (pH 8.0, 40 °C) removes protecting groups and provides the desired (R)- or (S)-enantiomer with >99% enantiomeric excess.

Key Reaction Conditions and Catalysts

| Method | Key Reagents & Conditions | Stereochemical Outcome | Notes |

|---|---|---|---|

| Chiral Auxiliary Alkylation | n-BuLi, THF, −78 °C; acid hydrolysis; alkaline hydrolysis | High stereocontrol | Requires chiral auxiliary preparation |

| Erlenmeyer Azalactone | Aldehyde, acetylglycine, acetic anhydride; protease hydrolysis | Enzymatic resolution >99.5% ee | Mild enzymatic conditions; scalable |

| Asymmetric Hydrogenation | Pd or Rh catalyst; Me-BoPhoz ligand; acylase hydrolysis | >99% ee | Transition-metal catalysis with enzymatic step |

Mechanistic Insights and Optimization

- The alkylation step in the chiral auxiliary method benefits from low temperatures to avoid racemization and side reactions.

- In enzymatic resolution, the choice of protease and reaction conditions (pH, temperature, co-factors like CoCl2) critically affects enantiomeric purity and yield.

- Transition-metal catalyzed hydrogenation requires careful ligand selection to achieve high enantioselectivity.

- Radical formation during alkylation or coupling reactions can be suppressed by conducting reactions under oxygen-free atmospheres and using appropriate additives (e.g., Li2CO3, Ag2CO3) to improve yields and selectivity.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield & Purity |

|---|---|---|---|

| Chiral Auxiliary Alkylation | High stereocontrol, well-established | Multi-step, requires chiral auxiliaries | Yields up to 70-85%, high ee |

| Erlenmeyer Azalactone + Enzymatic | High enantiomeric excess, mild conditions | Requires enzymatic step, racemic intermediate | >99.5% ee, moderate to good yield |

| Asymmetric Hydrogenation + Enzymatic | High enantioselectivity, catalytic | Requires expensive catalysts and ligands | >90% yield, >99% ee |

化学反応の分析

Types of Reactions

®-Boc-3-(trifluoromethyl)-beta-Phe-OH undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the trifluoromethyl group into a difluoromethyl or monofluoromethyl group.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives, which are valuable intermediates in organic synthesis .

科学的研究の応用

Role in Drug Development

The incorporation of trifluoromethyl groups in drug candidates has been shown to significantly influence their pharmacokinetic properties. For instance, (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH can be used to synthesize analogs of existing drugs, potentially improving their efficacy and reducing side effects.

Case Study: Trifluoromethylation of Peptides

Research has demonstrated that trifluoromethylation can enhance the biological activity of peptides by altering their interaction with biological targets. A study focused on the electrophilic trifluoromethylation of cysteine side chains in peptides showed that the introduction of a CF3 group could modify the hydrophobicity and stability of peptide structures, leading to improved binding affinities for receptors .

Use as a Building Block

This compound serves as an important precursor in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the construction of complex peptides.

Data Table: Comparison of Peptide Yields with and without CF3 Group

| Peptide Variant | Yield (%) | Biological Activity |

|---|---|---|

| Without CF3 | 65 | Baseline |

| With (R)-Boc-3-(CF3)-beta-Phe-OH | 85 | Enhanced |

This table illustrates the increased yields and enhanced biological activity associated with the use of this compound in peptide synthesis.

Catalytic Transformations

Recent studies have explored the use of this compound in asymmetric transformations, highlighting its utility as a chiral auxiliary in reactions involving hard nucleophiles. For example, its application in catalytic asymmetric transformations has shown promising results in synthesizing chiral β-trifluoromethyl alcohols .

Case Study: Chiral β-Trifluoromethyl Alcohols

The feasibility of using CF3CHN2 as a hard nucleophile was demonstrated, where this compound was integral to achieving high enantiomeric excesses in the resultant products . This underscores its role in advancing synthetic methodologies.

Modifying Protein Interactions

The introduction of trifluoromethyl groups into peptide sequences can significantly alter their interactions with proteins and enzymes. For instance, research indicates that modifying cysteine residues within peptides can lead to altered redox properties and stability against enzymatic degradation .

Implications for Drug Design

Such modifications are crucial for developing more effective therapeutics that require specific interactions with biomolecular targets.

作用機序

The mechanism of action of ®-Boc-3-(trifluoromethyl)-beta-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . This interaction often leads to the modulation of biological pathways, resulting in the desired therapeutic or chemical effects .

類似化合物との比較

Structural Analogues by Substituent Type

Trifluoromethyl-Substituted Derivatives

- (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH :

- Boc-D-Phe(2-CF₃)-OH: Substituent: -CF₃ at phenyl 2-position. Molecular weight: 333.3 g/mol.

- (S)-Boc-3-(trifluoromethyl)-beta-Phe-OH (T66181) :

Halogen-Substituted Derivatives

- (S)-Boc-4-bromo-β-Phe-OH :

- Fmoc-L-Phe(3-Cl)-OH :

Other Functional Groups

- (R)-Boc-beta-Phe(3-MeO)-OH :

- Nα-Boc-3-(pyridyl)-L-alanine derivatives :

Comparative Data Table

Research Findings

Trifluoromethyl vs. Halogen Substituents :

- The -CF₃ group in this compound increases lipophilicity (LogP ~2.5) compared to -Br (LogP ~1.8) or -Cl (LogP ~1.5), improving membrane permeability .

- In a 2024 patent (EP 4 374 877 A2), trifluoromethyl-substituted furan derivatives demonstrated enhanced pharmacokinetic profiles, supporting the utility of -CF₃ in drug design .

Stereochemical Impact :

- The (R)-enantiomer of Boc-3-CF₃-beta-Phe-OH shows higher affinity for serotonin receptors than the (S)-form in preclinical assays, highlighting the importance of chirality .

Protecting Group Comparisons :

- Boc deprotection (using TFA) is milder than Fmoc (using piperidine), making Boc preferable for acid-stable peptides .

生物活性

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 333.30 g/mol

- CAS Number : 501015-18-5

- Melting Point : 106-108 °C

- Boiling Point : 458.5 ± 45.0 °C at 760 mmHg

- Density : 1.2 ± 0.1 g/cm³

These properties indicate that this compound is a stable compound suitable for various biological assays.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, related compounds have shown significant activity against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The minimum inhibitory concentrations (MICs) and half-maximal inhibitory concentrations (IC) were evaluated, with some derivatives demonstrating better efficacy than established chemotherapeutics like Doxorubicin.

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound 7 | PACA2 | 44.4 | |

| Compound 8 | PACA2 | 22.4 | |

| Doxorubicin | PACA2 | 52.1 | |

| Compound 9 | HCT116 | 17.8 |

These results suggest that this compound and its analogs may serve as promising candidates in cancer therapy.

The mechanism of action for this compound appears to involve modulation of key signaling pathways associated with tumor growth and survival. Studies indicate that this compound may down-regulate critical genes such as EGFR, KRAS, PALB2, BRCA1, and BRCA2 in treated cells, which are pivotal in cancer progression and resistance to therapy .

Antibacterial Activity

In addition to its anticancer properties, compounds with trifluoromethyl groups have also demonstrated antibacterial effects. For example, studies report that certain derivatives exhibit strong antibacterial activity against strains such as E. coli and C. albicans, showing MIC values as low as 4.88 µg/mL for the most active compounds .

Case Studies and Research Findings

- Study on Trifluoromethyl Compounds : A comprehensive investigation revealed that specific trifluoromethyl-containing compounds displayed significant inhibition against various enzymes involved in metabolic processes, suggesting a broader application in drug development .

- Antagonism Studies : Research identified novel antagonists targeting human formyl peptide receptors, indicating that structural modifications similar to those in this compound could lead to the development of new therapeutic agents with specific receptor targeting capabilities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves Boc-protection of the amino group followed by trifluoromethyl group introduction at the phenyl ring's 3-position. A common approach uses Suzuki-Miyaura coupling for aryl trifluoromethylation. For enantiomeric control, asymmetric hydrogenation or chiral auxiliary methods are employed. Post-synthesis, reversed-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purification. Enantiomeric excess (ee) should be verified via chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Use desiccants and moisture-resistant containers. Avoid exposure to strong acids/bases, as the trifluoromethyl group may destabilize under harsh conditions. For air-sensitive steps (e.g., peptide coupling), employ Schlenk line techniques for anhydrous solvent transfer .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and trifluoromethyl substitution (δ ~120 ppm in NMR).

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks.

- HPLC : Purity assessment using a C18 column (UV detection at 254 nm).

- FTIR : Verify carboxylic acid (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s conformational dynamics in peptide-based drug design?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational modeling (e.g., DFT or MD simulations) can predict steric effects on peptide backbone conformation. Experimentally, compare circular dichroism (CD) spectra of peptides incorporating (R)- vs. (S)-enantiomers to assess structural perturbations .

Q. What strategies mitigate low coupling efficiency during solid-phase peptide synthesis (SPPS) with this compound?

- Methodological Answer : Steric hindrance from the Boc and trifluoromethyl groups can reduce coupling yields. Optimize by:

- Using HATU/DIPEA as coupling reagents.

- Extending reaction time (12–24 hours).

- Incorporating microwave-assisted synthesis (50°C, 30 min).

Post-cleavage, analyze crude peptides via LC-MS to identify truncation products .

Q. How can researchers assess the compound’s stability under peptide deprotection conditions (e.g., TFA treatment)?

- Methodological Answer : Conduct accelerated stability studies:

Dissolve the compound in 95% TFA/water.

Monitor degradation via HPLC at 0, 1, 3, and 6 hours.

Identify degradation products (e.g., Boc cleavage) using high-resolution MS.

Note: Trifluoromethyl groups are generally acid-stable, but prolonged TFA exposure may cause racemization .

Q. What environmental and safety considerations apply to large-scale use of this compound?

- Methodological Answer :

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers (due to trifluoromethyl content).

- Safety Protocols : Use N95 masks, nitrile gloves, and fume hoods to avoid inhalation/contact. Refer to EPA guidelines (e.g., RCRA) for fluorinated compound disposal .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields for trifluoromethyl-phenylalanine derivatives?

- Methodological Answer : Yield variations often stem from differences in trifluoromethylation methods (e.g., Cu-mediated vs. Pd-catalyzed reactions). Systematically test:

- Catalyst loading (5–10 mol% Pd(PPh₃)₄).

- Temperature (80–120°C).

- Solvent polarity (DMF vs. THF).

Publish detailed reaction logs to enable reproducibility .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。